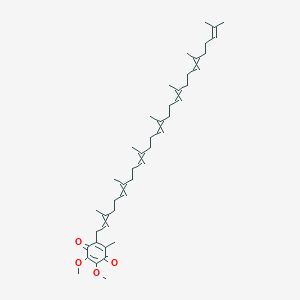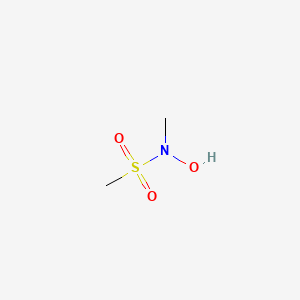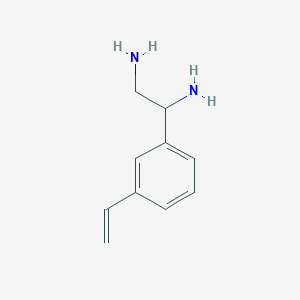![molecular formula C14H9BrOS B13979634 4-(3-Bromobenzo[b]thien-2-yl)phenol CAS No. 265654-84-0](/img/structure/B13979634.png)
4-(3-Bromobenzo[b]thien-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromobenzo[b]thien-2-yl)phenol is an organic compound that belongs to the class of thienylphenols. This compound features a bromine atom attached to a benzo[b]thiophene ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzo[b]thien-2-yl)phenol typically involves the bromination of benzo[b]thiophene followed by coupling with a phenol derivative. One common method includes the following steps:
Bromination of Benzo[b]thiophene: Benzo[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzo[b]thiophene is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromobenzo[b]thien-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[b]thiophene phenol.
Substitution: Various substituted benzo[b]thiophene phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromobenzo[b]thien-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Bromobenzo[b]thien-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
Comparison
4-(3-Bromobenzo[b]thien-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenol group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine may also exhibit biological activity, its structure and reactivity differ significantly due to the presence of a morpholine ring and different substitution pattern.
Propriétés
Numéro CAS |
265654-84-0 |
|---|---|
Formule moléculaire |
C14H9BrOS |
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
4-(3-bromo-1-benzothiophen-2-yl)phenol |
InChI |
InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H |
Clé InChI |
KDFBIIKWAQLQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)




![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)





